Cas no 1261977-03-0 (3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid)

3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95%
- 3-(3-ACETYLAMINOPHENYL)-5-TRIFLUOROMETHYLBENZOIC ACID
- 3'-Acetamido-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
- DTXSID70690634
- 1261977-03-0
- MFCD18321158
- 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid
-
- MDL: MFCD18321158
- インチ: InChI=1S/C16H12F3NO3/c1-9(21)20-14-4-2-3-10(8-14)11-5-12(15(22)23)7-13(6-11)16(17,18)19/h2-8H,1H3,(H,20,21)(H,22,23)
- InChIKey: CJLOSDGLNNWDLP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 323.07692773Da
- どういたいしつりょう: 323.07692773Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 66.4Ų
3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB328375-5 g |
3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95%; . |
1261977-03-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB328375-5g |
3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, 95%; . |
1261977-03-0 | 95% | 5g |
€1159.00 | 2024-06-08 |
3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid 関連文献
-
1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acidに関する追加情報
Introduction to 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid (CAS No. 1261977-03-0)
3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid, also known by its CAS number 1261977-03-0, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes an acetylaminophenyl group and a trifluoromethylbenzoic acid moiety. These structural features contribute to its diverse chemical and biological properties, making it a valuable candidate for various research and development activities.
The molecular formula of 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid is C16H12F3N2O2, and its molecular weight is approximately 329.27 g/mol. The compound's structure can be visualized as a benzene ring substituted with an acetylaminophenyl group at the 3-position and a trifluoromethyl group at the 5-position, with a carboxylic acid functional group attached to the benzene ring. This unique arrangement of functional groups imparts specific chemical reactivity and biological activity, which are crucial for its potential therapeutic applications.
In the realm of medicinal chemistry, 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid has been explored for its anti-inflammatory and analgesic properties. Recent studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid has also been investigated for its analgesic effects. Research has demonstrated that it can effectively reduce pain responses in animal models of nociception. The mechanism underlying its analgesic activity is thought to involve the modulation of pain signaling pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes. This dual action as both an anti-inflammatory and analgesic agent makes it a promising candidate for the development of novel pain management therapies.
In addition to its therapeutic potential, 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid has been studied for its pharmacokinetic properties. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring its efficacy and safety in clinical settings. The compound's high lipophilicity allows it to readily cross biological membranes, enhancing its bioavailability and target tissue penetration.
The safety profile of 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid has also been evaluated in preclinical studies. Toxicological assessments have indicated that it has a low toxicity profile at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In the context of drug discovery and development, 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid represents an exciting opportunity for researchers and pharmaceutical companies. Its unique chemical structure and promising biological activities make it a valuable lead compound for further optimization and clinical evaluation. Ongoing studies are focused on refining its chemical structure to enhance its potency, selectivity, and pharmacological properties.
The synthesis of 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid involves several steps, including the formation of the acetylaminophenyl intermediate and the introduction of the trifluoromethyl group. Advanced synthetic methods such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic strategies not only facilitate large-scale production but also enable the exploration of structural analogs with enhanced biological activities.
In conclusion, 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid (CAS No. 1261977-03-0) is a promising compound with significant potential in pharmaceutical research and development. Its unique molecular structure confers specific chemical reactivity and biological activity, making it a valuable candidate for the treatment of inflammatory diseases and pain management. Ongoing research efforts aim to further elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its safety profile in clinical settings.
1261977-03-0 (3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid) 関連製品
- 166312-49-8(2-methoxy-4-(trifluoromethoxy)phenol)
- 2171759-15-0(3-(4-aminopiperidin-4-yl)thian-3-ol)
- 1152582-08-5(7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one)
- 2708281-30-3(Methyl trans-4-aminotetrahydrofuran-3-carboxylate hydrochloride)
- 933725-48-5(methyl1-(1-methyl-1H-pyrrol-3-yl)ethylamine)
- 359595-25-8(N'-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide)
- 2167076-19-7(4-(2-methyl-1,3-thiazol-5-yl)methylpiperidin-4-ol)
- 2172013-58-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid)
- 1178466-78-8(2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol)
- 1537527-29-9(3-(3-cyclopropylphenyl)-2-oxopropanoic acid)
